molecular formula C10H6FI B8231554 6-Fluoro-1-iodonaphthalene

6-Fluoro-1-iodonaphthalene

Cat. No.: B8231554
M. Wt: 272.06 g/mol
InChI Key: AFSZJHPSXZWFAV-UHFFFAOYSA-N
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Description

6-Fluoro-1-iodonaphthalene is an organic compound with the molecular formula C10H6FI It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-iodonaphthalene typically involves the halogenation of naphthalene derivatives. One common method is the iodination of 6-fluoronaphthalene using iodine and an oxidizing agent such as nitric acid or a halogen exchange reaction. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the selective substitution of the iodine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. For example, the Grignard reaction can be employed, where 6-fluoronaphthalene is reacted with magnesium to form a Grignard reagent, which is then treated with iodine to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1-iodonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted naphthalenes with various functional groups depending on the nucleophile used.
  • Biaryl compounds through coupling reactions.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

6-Fluoro-1-iodonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1-iodonaphthalene in chemical reactions involves the activation of the carbon-iodine bond, making it susceptible to nucleophilic attack or coupling reactions. The presence of the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and the stability of intermediates formed during reactions .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-1-iodonaphthalene is unique due to the combined presence of both fluorine and iodine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules.

Properties

IUPAC Name

6-fluoro-1-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FI/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSZJHPSXZWFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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